![molecular formula C9H17NO B2998139 1-(1-Ethylpiperidin-4-yl)ethan-1-one CAS No. 1095566-80-5](/img/structure/B2998139.png)
1-(1-Ethylpiperidin-4-yl)ethan-1-one
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Overview
Description
1-(1-Ethylpiperidin-4-yl)ethan-1-one, also known as 1-ethyl-4-piperidone (1-Et-4-PIP), is an organic compound belonging to the class of heterocyclic compounds. It is an aliphatic amine and is a colorless liquid with a pungent odor. It is a derivative of piperidine and is used in various applications, such as in the synthesis of pharmaceuticals, agrochemicals, and fragrances.
Scientific Research Applications
Environmentally Benign Catalysis
A study by Xiao‐Qiang Li and Chi Zhang (2009) presents an environmentally benign TEMPO-catalyzed alcohol oxidation system using recyclable hypervalent iodine(III) reagent in ethyl acetate, an environmentally friendly solvent. This method efficiently oxidizes alcohols to carbonyl compounds, demonstrating the potential of using advanced catalysts for green chemistry applications (Xiao‐Qiang Li & Chi Zhang, 2009).
Advanced Material for Gas Separation
Libo Li et al. (2018) discovered a metal-organic framework with iron-peroxo sites showing preference for ethane over ethylene, facilitating the separation of these gases at ambient conditions. This breakthrough suggests the material's potential in reducing energy consumption in industrial gas separations (Libo Li et al., 2018).
Chemical Synthesis
Yao‐Jung Chen and Hsin-Hung Chen (2006) introduced "1,1,1-tris(hydroxymethyl)ethane" as an efficient and versatile ligand for copper-catalyzed cross-coupling reactions. This demonstrates the compound's utility in facilitating the formation of C-N, C-S, and C-O bonds, offering a cost-effective approach to complex chemical synthesis (Yao‐Jung Chen & Hsin-Hung Chen, 2006).
Kinetic Modeling in Catalysis
G. Che-Galicia et al. (2014) explored the oxidative dehydrogenation of ethane to ethylene over a MoVTeNb mixed oxide catalyst. Their kinetic modeling provides insights into optimizing catalyst performance for ethylene production, an essential component in the plastics industry (G. Che-Galicia et al., 2014).
Polymer-supported Catalysts
P. Ferreira et al. (2004) developed poly(ethylene glycol)-supported 2,2,6,6-tetramethylpiperidine-1-oxyl catalysts for the selective oxidation of alcohols to carbonyl compounds. Their work emphasizes the importance of sustainable catalysis and presents a method for easy catalyst recovery and reuse (P. Ferreira et al., 2004).
Safety and Hazards
properties
IUPAC Name |
1-(1-ethylpiperidin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-10-6-4-9(5-7-10)8(2)11/h9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSQVLAPDZRYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethylpiperidin-4-yl)ethan-1-one |
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